

An In-depth Technical Guide to 1,3-Dibromobutane: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dibromobutane**

Cat. No.: **B089751**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-dibromobutane**, a halogenated aliphatic compound with applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key reactive pathways.

Chemical Structure and IUPAC Name

1,3-Dibromobutane is a structural isomer of dibromobutane, characterized by a four-carbon aliphatic chain with bromine atoms substituted at the first and third carbon positions. The presence of a chiral center at the third carbon atom means that **1,3-dibromobutane** can exist as a racemic mixture of two enantiomers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **1,3-dibromobutane**.^[1] Its chemical structure is represented by the formula CH3CHBrCH2CH2Br.

Caption: Chemical structure of **1,3-Dibromobutane**.

Physicochemical Properties

A summary of the key physical and chemical properties of **1,3-dibromobutane** is presented in the table below. These properties are essential for its handling, application in synthesis, and for the design of experimental procedures.

Property	Value
Molecular Formula	C ₄ H ₈ Br ₂
Molecular Weight	215.91 g/mol
CAS Number	107-80-2
IUPAC Name	1,3-dibromobutane
Appearance	Clear, colorless liquid
Density	1.790 g/mL at 25 °C
Melting Point	-34.5 °C
Boiling Point	175 °C
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ether.
Refractive Index	1.508 at 20 °C

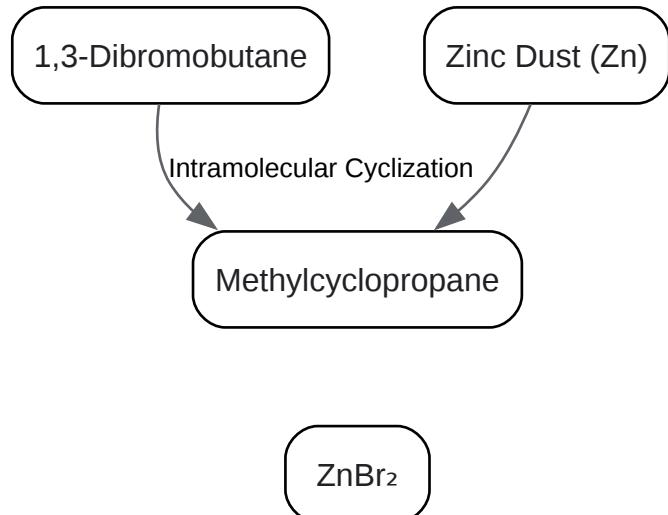
Comparative Data of Dibromobutane Isomers

To provide a broader context for researchers, the following table compares the physical properties of **1,3-dibromobutane** with its other structural isomers.

Property	1,2-Dibromobutane	1,3-Dibromobutane	1,4-Dibromobutane	2,3-Dibromobutane
CAS Number	533-98-2	107-80-2	110-52-1	5408-86-6
Molecular Weight	215.91 g/mol	215.91 g/mol	215.91 g/mol	215.91 g/mol
Boiling Point	166-167 °C	175 °C	197-199 °C	158 °C
Density	1.82 g/mL	1.79 g/mL	1.808 g/mL	1.786 g/mL

Experimental Protocols and Key Reactions

1,3-Dibromobutane is a versatile reagent in organic synthesis, primarily owing to the presence of two bromine atoms that can act as leaving groups in nucleophilic substitution and elimination reactions.


Intramolecular Cyclization with Zinc Dust

The reaction of 1,3-dihaloalkanes with zinc dust is a classic method for the formation of cyclopropanes. In the case of **1,3-dibromobutane**, this reaction is expected to yield methylcyclopropane. The reaction proceeds via an organozinc intermediate, followed by an intramolecular nucleophilic substitution.

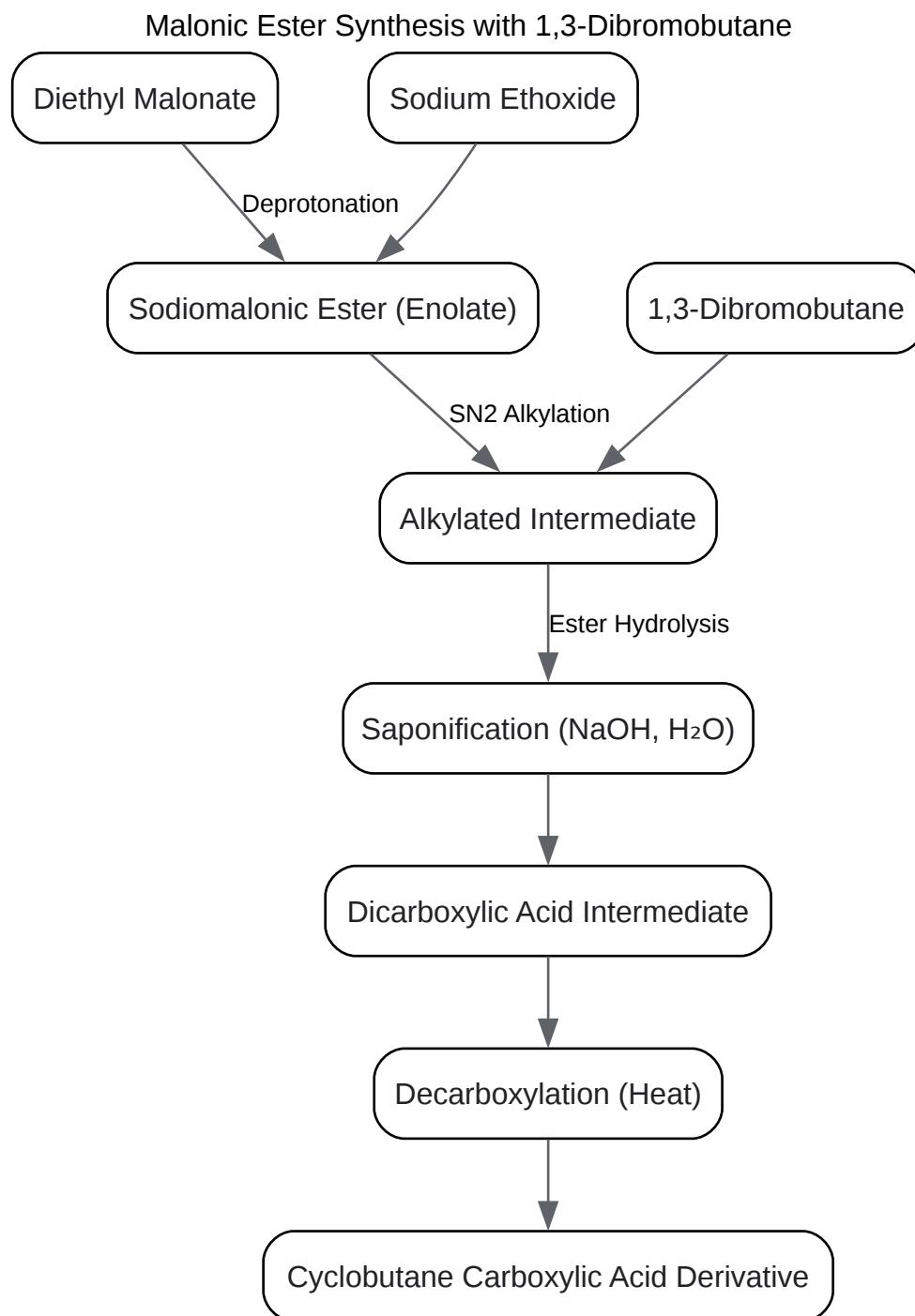
Generalized Experimental Protocol:

- Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with zinc dust and a suitable solvent, such as ethanol or dimethylformamide.
- Initiation: The mixture is heated to reflux.
- Addition of Substrate: A solution of **1,3-dibromobutane** in the same solvent is added dropwise to the refluxing suspension of zinc dust.
- Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove unreacted zinc. The filtrate is then subjected to distillation to isolate the volatile methylcyclopropane. The remaining solution is typically washed with water and dilute acid to remove inorganic salts.
- Purification: The crude product is further purified by fractional distillation.

Reaction of 1,3-Dibromobutane with Zinc Dust

[Click to download full resolution via product page](#)

Caption: Formation of methylcyclopropane from **1,3-dibromobutane**.


Malonic Ester Synthesis

1,3-Dibromobutane can be employed in the malonic ester synthesis to introduce a four-carbon chain with a carboxylic acid functionality. The reaction involves the alkylation of diethyl malonate with **1,3-dibromobutane**. Due to the presence of two bromine atoms, both intermolecular and intramolecular reactions can occur. A likely product from an intramolecular cyclization following the initial alkylation is a cyclobutane derivative.

Generalized Experimental Protocol:

- Formation of the Enolate: Sodium ethoxide is prepared in a round-bottom flask by reacting sodium metal with absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to form the sodiomalonic ester enolate.
- Alkylation: **1,3-Dibromobutane** is added to the solution of the enolate. The reaction mixture is heated under reflux.

- **Saponification:** After the alkylation is complete, the reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added to hydrolyze the ester groups to carboxylates.
- **Acidification and Decarboxylation:** The reaction mixture is acidified with a strong acid (e.g., HCl), leading to the formation of a dicarboxylic acid. Upon heating, this intermediate undergoes decarboxylation to yield the final carboxylic acid product.
- **Work-up and Purification:** The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

[Click to download full resolution via product page](#)

Caption: A possible reaction pathway in the malonic ester synthesis.

Conclusion

1,3-Dibromobutane is a valuable building block in organic synthesis. Its bifunctional nature allows for the construction of a variety of cyclic and acyclic molecules. The data and experimental outlines provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this versatile chemical intermediate. Careful consideration of its physicochemical properties and reactivity is crucial for the successful design and execution of synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dibromobutane | C4H8Br2 | CID 7889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dibromobutane: Structure, Properties, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089751#1-3-dibromobutane-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com